Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate
Description
Historical Evolution of Imidazo[1,5-a]pyridine Chemistry
The synthesis of imidazo[1,5-a]pyridines began in earnest with Alexei Chichibabin’s pioneering work in 1925, which utilized 2-aminopyridine and bromoacetaldehyde under high-temperature sealed-tube conditions to yield the first imidazopyridine derivatives. Although initial yields were modest (20–30%), this method established the foundational approach for heterocyclic annulation. Over subsequent decades, modifications such as the introduction of mild bases like sodium hydrogen carbonate improved reaction efficiency, enabling broader adoption in academic and industrial settings.
By the late 20th century, synthetic strategies diversified to include cyclocondensation, cycloaddition, and oxidative cyclization protocols. For instance, Bijanzadeh et al. demonstrated microwave-assisted single-pot synthesis using pyridine, substituted bromoacetophenones, and ammonium acetate, achieving yields exceeding 70% under optimized conditions. These advancements reduced reliance on harsh reagents and elevated the scalability of imidazo[1,5-a]pyridine production. Recent innovations, such as intermolecular Ritter-type reactions catalyzed by bismuth triflate, have further streamlined access to structurally complex variants, including methyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate.
The structural evolution of these compounds mirrors broader trends in heterocyclic chemistry, where bromination and esterification strategies have been refined to enhance reactivity and downstream applicability. For example, the introduction of bromine at the 7-position enables selective cross-coupling reactions, while the methyl ester group at the 3-position serves as a versatile handle for hydrolysis or transesterification. These functionalizations underscore the compound’s role as a linchpin in synthetic organic chemistry.
Academic Significance of Brominated Imidazopyridine Derivatives
Brominated imidazopyridines occupy a unique niche in academic research due to their dual roles as bioactive intermediates and photophysical probes. In pharmaceutical chemistry, the 7-bromo substitution facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling rapid diversification into kinase inhibitors and anticancer agents. For instance, 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid has shown promise as a glycogen synthase kinase-3β inhibitor, with potential applications in Alzheimer’s disease therapeutics.
In materials science, brominated derivatives contribute to the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. Imidazo[1,5-a]pyridine-based fluorophores exhibit large Stokes shifts (~100 nm) and tunable emission profiles, making them ideal for cellular imaging and environmental sensing. A 2022 study by Mantovani et al. demonstrated that derivatives functionalized with pyridine rings emit in the 450–530 nm range, with quantum yields up to 38% in apolar solvents. These properties are attributed to the compound’s extended π-conjugation and ability to intercalate into lipid bilayers, as evidenced by kinetic studies in liposome models.
Agriculturally, brominated imidazopyridines serve as precursors to herbicides and pesticides. Their mode of action often involves disruption of insect neuroreceptors or plant growth regulators, though detailed mechanisms remain an active area of investigation. The compound’s stability under physiological and environmental conditions further enhances its utility across disciplines.
Research Rationale and Scope for this compound
This compound (C₉H₇BrN₂O₂, MW 255.07) exemplifies the convergence of synthetic ingenuity and functional adaptability. Its molecular architecture—featuring a bromine atom for electrophilic substitution and a methyl ester for nucleophilic acyl substitution—enables sequential derivatization, a trait exploited in multistep syntheses of polycyclic compounds. Recent studies highlight its role in palladium-catalyzed cross-coupling reactions, where it acts as a key intermediate in constructing biaryl systems for drug candidates.
The compound’s fluorescence properties, though less explored than its non-esterified analogs, offer untapped potential. Preliminary data suggest that esterification at the 3-position modulates electron-withdrawing effects, red-shifting absorption maxima compared to carboxylate-free analogs. This characteristic could be leveraged in designing ratiometric sensors or polarity-sensitive probes. Furthermore, the methyl ester’s lipophilicity enhances membrane permeability, a critical factor in live-cell imaging applications.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-5-7-4-6(10)2-3-12(7)8/h2-5H,1H3 |
InChI Key |
QORQDILULLBUKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization Using 2-Amino-5-bromopyridine and Halogenated Aldehydes
A prominent method involves the reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde in the presence of a base such as sodium bicarbonate and ethanol as solvent. This reaction proceeds under mild conditions (around 55 °C) for several hours to yield the corresponding 7-bromoimidazo[1,2-a]pyridine derivative, which can be further transformed into the methyl ester.
Experimental Procedure Summary:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Amino-5-bromopyridine (300 mmol) | Reacted with 40% monochloroacetaldehyde (360 mmol) |
| 2 | Sodium bicarbonate (360 mmol), ethanol solvent | Stirring at 55 °C for 5 hours |
| 3 | Workup: solvent removal, extraction with ethyl acetate, drying | Yield: 72%, product isolated as off-white crystals |
| 4 | Characterization: Melting point 76.5–78.0 °C, ¹H NMR consistent with structure | High purity and reproducibility |
This method is noted for its gentle reaction conditions, ease of handling, and consistent product quality with high purity.
Esterification and Hydrolysis Routes
The methyl ester functionality at the 3-position can be introduced either directly during cyclization or by subsequent esterification of the carboxylic acid derivative. The acid form, 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid, can be prepared by hydrolysis of the ethyl ester precursor under basic conditions followed by acidification.
Typical Hydrolysis and Isolation Procedure:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (56 mmol) | Dissolved in tetrahydrofuran/ethanol/water mixture |
| 2 | Lithium hydroxide monohydrate (71.4 mmol) | Stirred at ambient temperature for 16 hours |
| 3 | Solvent removal, aqueous workup, acidification to pH 3 with 2N H₂SO₄ | Precipitation of 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
| 4 | Filtration and drying | Yield: 8.3 g off-white solid |
Alternatively, sodium hydroxide in methanol can be used to hydrolyze the ester at room temperature overnight, followed by acidification to precipitate the acid form.
Conversion to Methyl Ester
The methyl ester can be synthesized by esterification of the carboxylic acid with methanol under acidic conditions or by direct methylation techniques. Although specific methylation conditions for this compound are less frequently detailed in literature, standard Fischer esterification methods are applicable.
Comparative Data Table of Preparation Methods
Analytical Characterization Supporting Preparation
- ¹H NMR Spectroscopy: Characteristic signals for the imidazo[1,5-a]pyridine protons and methyl ester group confirm the structure.
- Melting Point: Consistent melting points (around 76.5–78.0 °C for the brominated imidazopyridine) indicate purity.
- Mass Spectrometry: Molecular ion peaks at m/z 241/243 (M+H)+ confirm bromine isotopic pattern.
- Solubility and Physicochemical Properties: Moderate solubility in organic solvents and water; good chemical stability under reaction conditions.
Summary and Recommendations
The preparation of this compound is well-established through cyclization of 2-amino-5-bromopyridine with halogenated aldehydes, followed by esterification or hydrolysis steps to install the methyl carboxylate group. The methods benefit from mild reaction conditions, good yields (typically 70-80%), and reproducible purity. For laboratory synthesis, the method involving monochloroacetaldehyde and sodium bicarbonate in ethanol at 55 °C is recommended for initial ring formation, followed by esterification or hydrolysis as needed.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Cyclization Reactions: The imidazo[1,5-a]pyridine ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP for oxidation, various nucleophiles for substitution, and transition metal catalysts for cyclization. The reaction conditions are typically mild, and the reactions can be carried out in solvents such as toluene or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures .
Scientific Research Applications
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Structural Analogues in the Imidazo[1,5-a]pyridine Series
(a) Ethyl 7-Bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1363381-07-0)
- Key Differences: Substituent Position: The methyl ester group is at position 3 in the target compound, whereas this analogue features an ethyl ester at position 1.
- Synthetic Route : Synthesized via Vilsmeier–Haack reaction followed by esterification, similar to the target compound .
(b) Methyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1134327-98-2)
- Key Differences :
(c) Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate (CAS 1363380-47-5)
- Key Differences :
Analogues in Related Heterocyclic Systems
(a) Ethyl 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1389302-26-4)
- Key Differences: Core Structure: Pyrazolo[1,5-a]pyrimidine replaces imidazo[1,5-a]pyridine, introducing an additional nitrogen atom.
(b) Methyl 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1620075-73-1)
- Key Differences: Functional Groups: An amino group at position 2 instead of bromine. Applications: This derivative is tailored for fluorescence sensing applications, unlike the target compound’s role in kinase inhibitor synthesis .
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Ester Group Position | Key Reactivity Features |
|---|---|---|---|---|---|
| This compound | C₉H₇BrN₂O₂ | ~255.1 | 7 | 3 | High C-7 Suzuki coupling efficiency |
| Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate | C₁₀H₁₁BrN₂O₂ | 271.1 | 7 | 1 | Enhanced steric accessibility |
| Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate | C₁₀H₁₁BrN₂O₂ | 271.1 | 6 | 3 | Reduced steric hindrance at C-6 |
| Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | C₁₀H₉BrN₂O₂ | 269.1 | 7 | 3 | Altered electronic profile |
Reactivity Notes:
- Suzuki Coupling : C-7 bromine in imidazo[1,5-a]pyridines enables efficient coupling with boronic acids, but steric effects from the ester group at position 3 may reduce yields compared to position 1 esters .
Biological Activity
Methyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and research findings.
Chemical Structure and Properties
This compound features a fused imidazole-pyridine ring system with a bromine atom at the 7th position and a carboxylate group. Its molecular formula is with a molecular weight of approximately 255.07 g/mol. The presence of the bromine atom contributes to its unique reactivity and biological properties.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial and antitubercular agent. Below are the key findings:
Antimicrobial Activity
- Antibacterial Properties : Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have shown minimum inhibitory concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
- Antifungal Properties : The compound has also demonstrated antifungal activity against species such as Candida albicans, with MIC values indicating effective growth inhibition .
- Antitubercular Activity : this compound derivatives have been evaluated for their efficacy against multidrug-resistant tuberculosis (MDR-TB). Some derivatives have shown promising results with MIC values ranging from 0.03 to 5.0 µM against Mycobacterium tuberculosis .
Table 1: Biological Activity Summary
Detailed Research Findings
In one study focusing on the synthesis and biological evaluation of derivatives of this compound, several compounds were screened for their antimicrobial activity against pathogenic bacteria and fungi. The results indicated that many of these compounds exhibited moderate to potent activity, particularly against Micrococcus luteus and various clinical strains of Gram-negative bacteria .
Furthermore, in silico studies involving molecular docking revealed that these compounds could effectively bind to key bacterial enzymes such as MurD and DNA gyrase, suggesting mechanisms for their antimicrobial action .
Q & A
Q. What are the optimal synthetic routes for Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate?
The synthesis typically involves bromination of the imidazo[1,5-a]pyridine core followed by esterification. Cyclocondensation reactions using 1,3-biselectrophilic compounds and NH-aminopyrazoles are common starting points, with bromine introduced via electrophilic substitution or metal-catalyzed cross-coupling . For example, ethyl analogs (e.g., Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate) are synthesized via multi-step protocols optimized for purity (>95%) and yield . Adjustments for the methyl ester variant would require substituting ethyl with methyl groups during esterification.
Q. How can the structure of this compound be confirmed?
Characterization relies on spectroscopic techniques:
- NMR : H NMR detects aromatic protons (δ 7.5–9.0 ppm for pyridine/imidazole H) and ester methyl groups (δ 3.8–4.0 ppm). C NMR confirms carbonyl carbons (δ 165–170 ppm) .
- IR : Ester C=O stretches appear at ~1695 cm, while bromine substituents may show C-Br vibrations near 550–600 cm .
- Mass Spectrometry : Molecular ion peaks align with the formula (expected m/z: ~270.08) .
Q. What are the primary research applications of this compound?
The bromine and ester moieties make it a versatile intermediate in medicinal chemistry. Applications include:
- Cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis) .
- Prodrug development : Hydrolysis of the ester group generates carboxylic acid derivatives for bioactive molecules .
- Enzyme inhibition studies : Imidazo[1,5-a]pyridine scaffolds are explored for kinase and receptor modulation .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of bromination in imidazo[1,5-a]pyridine derivatives?
Bromination at the 7-position is controlled by electronic and steric factors. Use of -bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) directs electrophilic attack to the electron-rich pyridine ring. Competing bromination at other positions (e.g., 2- or 5-) can occur with excess reagent or prolonged reaction times, necessitating careful monitoring via TLC or HPLC .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR shifts (e.g., imidazole vs. pyridine protons) arise from substituent effects. For example, electron-withdrawing groups (e.g., Br) deshield adjacent protons, shifting signals downfield. Cross-validation using C DEPT and 2D NMR (COSY, HSQC) clarifies assignments . Computational modeling (DFT) can also predict spectral patterns .
Q. How can the ester group be selectively modified without affecting the bromine substituent?
The methyl ester undergoes hydrolysis (NaOH/EtOH) to the carboxylic acid, while bromine remains intact under mild basic conditions. For aminolysis, use primary amines (e.g., methylamine) in THF at 60°C to yield amides. Catalytic hydrogenation or Pd-mediated reactions require protecting the ester to avoid reduction .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Key issues include:
- Byproduct formation : Optimize stoichiometry (e.g., 1.1 eq Br) and use scavengers (e.g., NaSO) to remove excess bromine .
- Purification : Chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) improves purity to >98% .
- Stability : Store at -20°C under inert gas to prevent ester hydrolysis or bromine displacement .
Q. How does the bromine substituent impact the compound’s reactivity in cross-coupling reactions?
Bromine serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki, Heck). The electron-deficient imidazo[1,5-a]pyridine core enhances oxidative addition efficiency. However, steric hindrance from the ester group may reduce coupling yields, requiring bulky ligands (e.g., XPhos) or elevated temperatures .
Methodological Considerations
Q. What analytical techniques differentiate this compound from its ethyl analog?
Q. How to design structure-activity relationship (SAR) studies using this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
